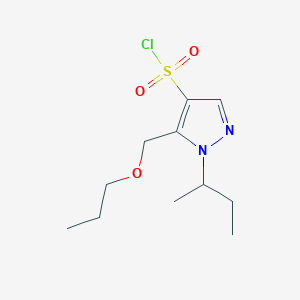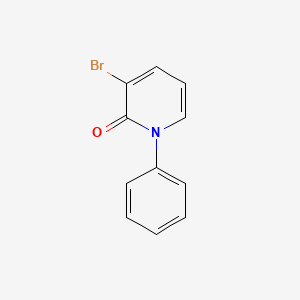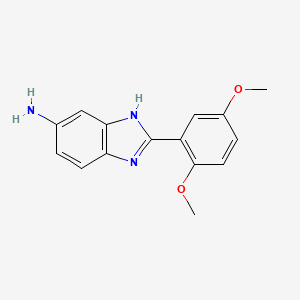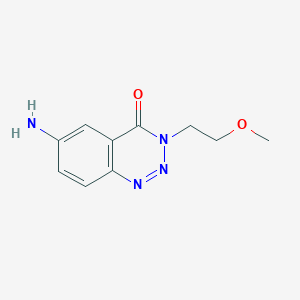![molecular formula C22H23N3OS B2625090 N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034394-75-5](/img/structure/B2625090.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide: is a complex organic compound that features a bipyridine moiety linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bipyridine derivative and introduce the acetamide group through a series of reactions involving protection and deprotection steps, nucleophilic substitutions, and coupling reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential as a therapeutic agent for treating specific diseases or conditions.
Industry: It could be used in the development of new materials with unique properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bipyridine moiety can coordinate with metal ions, potentially influencing catalytic processes or electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-methylphenyl)acetamide
- N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-ethylphenyl)acetamide
- N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-(tert-butyl)phenyl)acetamide
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide is unique due to the presence of the isopropylthio group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding interactions, and overall behavior in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-16(2)27-20-5-3-17(4-6-20)14-22(26)25-15-18-7-12-24-21(13-18)19-8-10-23-11-9-19/h3-13,16H,14-15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWGFFXQSNWVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pentanamide](/img/structure/B2625008.png)
![5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B2625009.png)


![1-Benzyl-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2625015.png)

![2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2625017.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2625020.png)



![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2625027.png)

